molecular formula C25H26N2O4S B6573156 2-ethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 932502-92-6

2-ethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6573156
CAS No.: 932502-92-6
M. Wt: 450.6 g/mol
InChI Key: DRSSFIPFGPMDRK-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a benzamide derivative featuring a 2-ethoxybenzoyl group linked to a 1,2,3,4-tetrahydroquinoline scaffold substituted with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position. This structure combines a rigid tetrahydroquinoline core with sulfonyl and ethoxybenzamide functionalities, which are often associated with enhanced solubility and bioactivity in medicinal chemistry.

Properties

IUPAC Name

2-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-3-31-24-9-5-4-8-22(24)25(28)26-20-12-15-23-19(17-20)7-6-16-27(23)32(29,30)21-13-10-18(2)11-14-21/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSSFIPFGPMDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an ethoxy group and a sulfonamide moiety linked to a tetrahydroquinoline core. Its molecular formula is C19H24N2O3S, with a molecular weight of 360.47 g/mol. The presence of the sulfonyl group is particularly noteworthy as it often enhances biological activity.

Research indicates that compounds similar to this compound may exhibit their effects through various mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase (PTP) : Similar compounds have been shown to inhibit PTP1B, a key regulator in insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake in cells .
  • Antibacterial Activity : Sulfonamide derivatives often demonstrate antibacterial properties by interfering with bacterial folate synthesis. The specific activity of this compound against various bacterial strains remains an area for further exploration .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their implications:

Activity Compound IC50 (µM) Selectivity Notes
PTP1B Inhibition2-ethoxy-4-(methoxymethyl)benzamide0.0732-fold over TCPTPEnhances insulin-stimulated glucose uptake
AntibacterialVarious sulfonamide derivativesVariesSpecific to bacterial strainsMechanism involves folate synthesis inhibition

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Insulin Sensitivity Enhancement : In vitro studies demonstrated that compounds designed based on the bioisosteric principle significantly improved glucose uptake in muscle cells by inhibiting PTP1B. This suggests that modifications to the benzamide structure can lead to enhanced pharmacological profiles .
  • Antibacterial Evaluation : A series of sulfonamide derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of effectiveness, highlighting the importance of structural modifications in optimizing antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Biological Activity / Use
Target Compound 1,2,3,4-Tetrahydroquinoline 4-Methylbenzenesulfonyl (1-position); 2-ethoxybenzamide (6-position) Not explicitly stated (inferred: enzyme inhibition)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl; difluorophenyl Not reported
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride 1,2,3,4-Tetrahydroquinoline Piperidinyl; thiophenecarboximidamide NOS inhibition (IC₅₀ values for iNOS/eNOS/nNOS)
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid 1,2,3,4-Tetrahydroquinoline Benzothiazolylamino; thiazolecarboxylic acid Pharmacological studies (patent example)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide Ethoxymethoxy; dichlorophenyl Herbicide (pesticide)

Key Observations :

  • Sulfonyl vs. Heterocyclic Substitutions : The target compound’s 4-methylbenzenesulfonyl group contrasts with the piperidinyl or pyrrolidinyl groups in ’s analogs . Sulfonyl groups enhance metabolic stability and binding to hydrophobic enzyme pockets, whereas nitrogen-containing heterocycles (e.g., piperidine) may improve solubility and CNS penetration.
  • Benzamide Backbone : The 2-ethoxybenzamide moiety in the target compound is structurally distinct from the thiophenecarboximidamide in ’s compound 70 or the ethoxymethoxy group in etobenzanid . Ethoxy groups typically increase lipophilicity, which could influence membrane permeability compared to polar carboximidamide or methoxy groups.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1663–1682 cm⁻¹, based on ’s hydrazinecarbothioamides) and sulfonyl S=O stretch (~1350–1200 cm⁻¹) would align with similar benzamide/sulfonyl compounds .
  • 1H-NMR: The tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–8.0 ppm) would resemble those in ’s analogs .

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